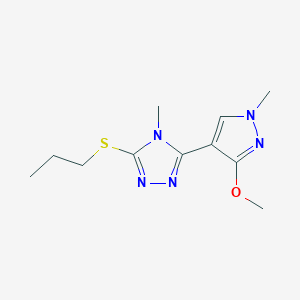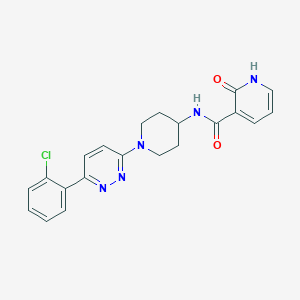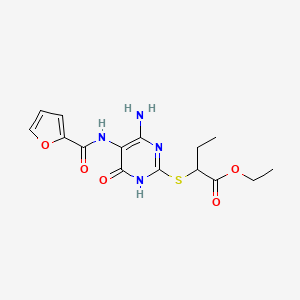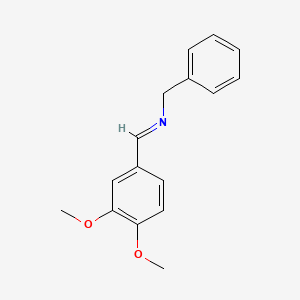![molecular formula C13H13FO4 B2375594 1,4-dimethyl (2E)-2-[(4-fluorophenyl)methylidene]butanedioate CAS No. 218591-03-8](/img/structure/B2375594.png)
1,4-dimethyl (2E)-2-[(4-fluorophenyl)methylidene]butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,4-Dimethyl (2E)-2-[(4-fluorophenyl)methylidene]butanedioate, also known as 4-Fluoro-1,4-dimethyl-2-butenedioic acid methyl ester, is a molecule composed of carbon, hydrogen, oxygen, and fluorine atoms. It is a colorless, odorless, and crystalline solid at room temperature. It has a molecular weight of 218.2 g/mol and a melting point of 108–109 °C.
Scientific Research Applications
Catalysis and Chemical Synthesis :
- A study by Ramazani and Souldozi (2003) demonstrates the use of silica gel to catalyze the conversion of a related compound, dimethyl 2-(5-bromo-2-hydroxyphenyl)-3-(triphenylphosphoranylidene)butanedioate, to methyl 6-bromo-2-oxo-2H-chromene-4-carboxylate in solvent-free conditions. This process highlights the potential of similar compounds in catalytic reactions and organic synthesis (Ramazani & Souldozi, 2003).
Material Science and Polymorphism :
- Dwivedi and Das (2018) investigated the polymorphism of bis-hydrazone compounds, including butane-2,3-dione 2,3-bis{[bis(4-fluorophenyl)methylidene]hydrazone}. Their work reveals conformational adjustments in crystal structures, offering insights into the material properties of these compounds (Dwivedi & Das, 2018).
Pharmaceutical and Biological Research :
- Ghorab et al. (2017) synthesized a series of compounds including 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino) derivatives carrying a biologically active sulfonamide moiety. These compounds exhibited significant antimicrobial activity, highlighting the potential pharmaceutical applications of structurally related compounds (Ghorab, Soliman, Alsaid, & Askar, 2017).
Environmental and Sustainable Chemistry :
- Research by Yim et al. (2011) on the metabolic engineering of Escherichia coli for direct production of 1,4-butanediol from renewable carbohydrate feedstocks illustrates the environmental and sustainable applications of similar compounds. This study provides a basis for using bio-based methods to produce important industrial chemicals (Yim et al., 2011).
properties
IUPAC Name |
dimethyl (2E)-2-[(4-fluorophenyl)methylidene]butanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FO4/c1-17-12(15)8-10(13(16)18-2)7-9-3-5-11(14)6-4-9/h3-7H,8H2,1-2H3/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQJAYQNBGMMGF-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=CC1=CC=C(C=C1)F)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C/C(=C\C1=CC=C(C=C1)F)/C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(5-methylfuran-2-yl)-2-[[2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2375513.png)


![N-[3-(cyclopentyloxy)phenyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2375516.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2375518.png)

![2-Cyclopentylsulfanyl-1-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2375521.png)

![4-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylpyridin-2-yl)thiazol-2-amine](/img/structure/B2375523.png)
![N-(4-ethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2375525.png)
![4-[2-(2-Fluorophenoxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2375526.png)
![5-chloro-N-({2-[(3-methylpiperidin-1-yl)methyl]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2375528.png)

